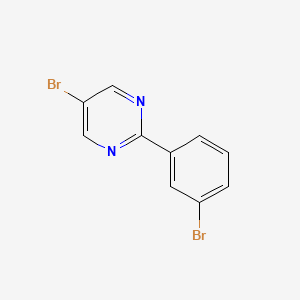

5-Bromo-2-(3-bromophenyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6Br2N2 |

|---|---|

Molecular Weight |

313.98 g/mol |

IUPAC Name |

5-bromo-2-(3-bromophenyl)pyrimidine |

InChI |

InChI=1S/C10H6Br2N2/c11-8-3-1-2-7(4-8)10-13-5-9(12)6-14-10/h1-6H |

InChI Key |

BOXWQGIWLQOKMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=C(C=N2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 5 Bromo 2 3 Bromophenyl Pyrimidine and Its Structural Analogues

Modern Approaches to Pyrimidine (B1678525) Ring Construction and Functionalization

Traditional methods for pyrimidine synthesis often involve harsh reaction conditions and the use of hazardous materials. rasayanjournal.co.in To address these limitations, contemporary research has focused on developing more efficient and environmentally benign methodologies.

Multicomponent Reaction (MCR) Strategies for Pyrimidine Core Formation

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rasayanjournal.co.inacs.org This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. acs.orgnih.gov MCRs streamline synthetic pathways by minimizing intermediate isolation and purification steps, which in turn reduces solvent consumption and waste generation. nih.gov

Several MCRs have been developed for the synthesis of the pyrimidine core. researchgate.net For instance, a novel iridium-catalyzed multicomponent synthesis allows for the regioselective construction of pyrimidines from amidines and up to three different alcohols. acs.org This reaction proceeds through a series of condensation and dehydrogenation steps, leading to the formation of highly substituted and unsymmetrical pyrimidines with yields of up to 93%. acs.org Another example involves the one-pot, three-component synthesis of rasayanjournal.co.inresearchgate.netbenthamdirect.comtriazolo[4,3-a]pyrimidine derivatives from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com

The table below summarizes various MCR strategies for pyrimidine synthesis, highlighting the reactants, catalysts, and key features of each method.

| Reactants | Catalyst/Conditions | Key Features | Reference(s) |

| Amidines, Alcohols | Iridium-pincer complexes | Regioselective, high yields, forms unsymmetrical products. | acs.org |

| 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetate | 10 mol% APTS, Ethanol (B145695), Reflux | Simple, efficient, good yields. | mdpi.com |

| Barbituric acid, Malononitrile, Aryl aldehydes | Base | Common approach for pyrano[2,3-d]pyrimidine synthesis. | rsc.org |

| 6-Aminouracil, Meldrum's acid, Benzaldehyde | Indium(III) bromide (InBr3), Solvent-free | High yield (95%), short reaction time (15 min). | nih.gov |

| 6-Aminouracil, Meldrum's acid, Aldehydes | β-cyclodextrin, Aqueous solution, Reflux | Sustainable, high yield (up to 97%). | nih.gov |

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into pyrimidine synthesis to minimize environmental impact and enhance sustainability. rasayanjournal.co.inbenthamdirect.com These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. benthamdirect.com

Key green chemistry strategies employed in pyrimidine synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.inbenthamdirect.com

Ultrasound-induced synthesis: Sonication provides an alternative energy source that can enhance reaction rates. rasayanjournal.co.inbenthamdirect.com

Solvent-free reactions: Conducting reactions without a solvent, or using benign solvents like water, reduces waste and environmental hazards. rasayanjournal.co.innih.govresearchgate.net A method for the iodination of pyrimidines has been developed under solvent-free conditions using mechanical grinding. nih.gov

Use of green catalysts: Employing reusable or biodegradable catalysts, such as β-cyclodextrin, can improve the sustainability of the process. nih.gov For example, a DABCO-based ionic liquid has been used as a reusable catalyst for the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. oiccpress.com

Mechanochemistry: Techniques like ball milling offer a solvent-free method for chemical synthesis. rasayanjournal.co.in

These green approaches not only lead to more environmentally friendly processes but also often result in improved economic feasibility and product purity. rasayanjournal.co.in

One-Pot Synthetic Protocols for Brominated Pyrimidines

One-pot synthesis, a strategy where sequential reactions are carried out in a single reactor, offers a streamlined approach to synthesizing complex molecules like brominated pyrimidines. This methodology avoids the lengthy separation and purification of intermediates, leading to increased efficiency and reduced waste.

A notable example is the preparation of 5-bromo-2-substituted pyrimidine compounds through a one-step reaction of 2-bromomalonaldehyde (B19672) with amidine compounds. google.com This method is characterized by its simplicity, safety, short reaction time, and low cost. google.com Another approach involves the bromination of pyrimidine nucleosides at the C-5 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.gov The efficiency of this bromination can be enhanced by the addition of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov

The following table details a one-pot synthesis of 5-bromouridine, illustrating the reaction conditions and outcomes.

| Starting Material | Reagent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2',3',5'-tri-O-acetyluridine | DBH (1.1 equiv) | - | CH₂Cl₂ | Ambient | 28 | 95 | nih.gov |

| 2',3',5'-tri-O-acetyluridine | DBH (0.55 equiv) | TMSOTf (0.2 equiv) | CH₂Cl₂ | Ambient | 8 | 98 | nih.gov |

| 2',3',5'-tri-O-acetyluridine | DBH (0.55 equiv) | - | CH₃CN | Ambient | 4 | 98 | nih.gov |

| 2',3',5'-tri-O-acetyluridine | DBH (0.55 equiv) | TMSOTf (0.2 equiv) | CH₃CN | Ambient | 1.5 | 99 | nih.gov |

| 2',3',5'-tri-O-acetyluridine | DBH (0.55 equiv) | - | DMF | Ambient | 2 | 99 | nih.gov |

Targeted Functionalization and Substituent Introduction on the Pyrimidine Scaffold

Once the pyrimidine core is constructed, targeted functionalization is often necessary to introduce specific substituents and build the desired molecular architecture.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Linkages

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used for introducing aryl groups onto the pyrimidine scaffold. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is particularly prevalent.

For instance, the synthesis of 3-[4-(2-Amino-6-(4-bromo phenyl)-pyrimidin-4yl)- phenylimino]-5-bromo-1,3-dihydroindol-2-one involves a Suzuki-like reaction where a chalcone (B49325) is reacted with guanidine (B92328) hydrochloride in the presence of a base. ajpp.in

The success of palladium-catalyzed cross-coupling reactions hinges on the careful optimization of the catalytic system and reaction conditions. This includes the choice of the palladium precursor, the ligand, the base, and the solvent. The goal is to achieve high yields, good selectivity, and mild reaction conditions.

For the Suzuki-Miyaura coupling, a wide range of palladium catalysts and ligands have been explored to enhance their activity and stability. The development of highly active catalysts has enabled the coupling of even challenging substrates, such as sterically hindered or electron-deficient aryl halides. The reaction conditions, including temperature and reaction time, are also critical parameters that need to be fine-tuned for each specific substrate combination to maximize the yield and minimize side reactions. The optimization of these parameters is a continuous area of research aimed at expanding the scope and utility of these powerful synthetic methods. acs.orgajpp.in

Regioselective Arylation Strategies

Regioselective arylation is a critical step in the synthesis of specifically substituted pyrimidine compounds. One notable strategy involves a Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine (B23866). nih.gov In this process, the pyrimidine ring, when protonated by a strong acid, becomes a highly electrophilic species. nih.gov This allows for a Friedel-Crafts-type reaction with electron-rich arenes, leading to the regioselective installation of an aryl substituent at the C-4 position of the 5-bromopyrimidine ring. nih.gov For instance, the reaction of 5-bromopyrimidine with phenol (B47542) in the presence of 86% polyphosphoric acid (PPA) smoothly yields the desired 4-aryl-5-bromopyrimidine derivative. nih.gov

Another approach to regioselective synthesis involves multicomponent reactions. For example, the synthesis of diversely substituted imidazo[1,2-a]pyrimidines can be achieved through a catalyst-free multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine. nih.gov This method proceeds via the in situ formation of α-bromo-β-diketones, which then undergo condensation with 2-aminopyrimidine. nih.gov The regioselectivity of such reactions is a key aspect, as the reaction of unsymmetrical diketones can potentially lead to two different regioisomers. nih.gov The precise outcome is often determined by the specific reaction conditions and the nature of the substituents.

Furthermore, palladium-catalyzed coupling reactions offer a powerful tool for the regioselective synthesis of pyrimidine derivatives. For instance, 3,5-dibromo-2-pyrone can undergo facile Pd(0)-catalyzed coupling reactions with various alkynes to produce 3-alkynyl-5-bromo-2-pyrones with good to excellent chemical yields and regioselectivity. nih.gov This highlights the potential of catalytic methods in controlling the position of substitution on the pyrimidine core.

Here is a table summarizing various regioselective arylation strategies:

| Strategy | Key Reagents | Mechanism | Key Feature |

|---|---|---|---|

| Brønsted Acid-Catalyzed Electrophilic Alkylation | 5-bromopyrimidine, Electron-rich arene, Strong Brønsted acid (e.g., PPA) | SEAr-type reaction where protonated pyrimidine acts as an electrophile. nih.gov | Regioselective arylation at the C-4 position of the pyrimidine ring. nih.gov |

| Multicomponent Catalyst-Free Reaction | Unsymmetrical β-diketones, N-bromosuccinimide, 2-aminopyrimidine | In situ formation of α-bromo-β-diketones followed by condensation. nih.gov | Environmentally benign and operationally simple synthesis of fused pyrimidine systems. nih.gov |

| Palladium-Catalyzed Coupling | 3,5-Dibromo-2-pyrone, Alkynes, Pd(0) catalyst | Cross-coupling reaction. nih.gov | High yield and regioselectivity in the formation of alkynyl-substituted pyrones. nih.gov |

Nucleophilic Aromatic Substitution (NAS) in Brominated Pyrimidine Chemistry

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the functionalization of halogenated pyrimidines. Aromatic rings, typically nucleophilic, can become electrophilic and undergo substitution when they possess electron-withdrawing substituents. wikipedia.org The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. wikipedia.org

Heteroarenes like pyridine (B92270) and pyrimidine are particularly reactive towards SNAr, especially when substituted at positions ortho or para to a ring nitrogen, as the negative charge of the intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.org In the context of 5-bromopyrimidine, the bromine atom can be displaced by various nucleophiles. sigmaaldrich.com

A notable example is the synthesis of 3-aryloxy-pyridines from 5-bromo-1,2,3-triazines and phenols, which proceeds via a concerted SNAr mechanism. acs.org In this reaction, the phenoxide ion attacks the C5 position of the triazine ring, and the bromide anion is eliminated simultaneously. acs.org The reaction conditions, such as the base and solvent, play a crucial role in optimizing the yield. For instance, using tetrahydrofuran (B95107) (THF) as a solvent at 40 °C can provide the highest yield for certain substrates. acs.org

The reactivity of the halogen substituent is also a factor. While 5-bromopyrimidines are commonly used, other halogens like chlorine can also serve as leaving groups. acs.orgacs.org The choice of halogen can influence the reaction rate and yield. acs.org

Derivatization from Precursor Pyrimidine Intermediates (e.g., 5-bromo-2-chloropyrimidine)

The use of precursor pyrimidine intermediates, such as 5-bromo-2-chloropyrimidine (B32469), is a common and versatile strategy for synthesizing a wide range of pyrimidine derivatives. This intermediate allows for sequential and selective reactions at the 2- and 5-positions.

The synthesis of 5-bromo-2-chloropyrimidine itself can be achieved from 2-hydroxy-5-bromopyrimidine by reacting it with phosphorus oxychloride (POCl3). chemicalbook.com The reaction conditions, including the use of a solvent like toluene (B28343) and a base such as triethylamine, are optimized to ensure high conversion. chemicalbook.com An alternative one-step synthesis involves the reaction of 2-hydroxypyrimidine (B189755) with hydrobromic acid and hydrogen peroxide, followed by treatment with a chlorinating agent like phosphorus oxychloride. google.compatsnap.com

Once 5-bromo-2-chloropyrimidine is obtained, the chlorine atom at the 2-position is generally more reactive towards nucleophilic substitution than the bromine atom at the 5-position. This differential reactivity allows for the selective introduction of a substituent at the C-2 position. For example, 5-bromo-2-chloropyrimidine can be reacted with an alcohol in the presence of a strong base like sodium hydride to form a 2-alkoxy-5-bromopyrimidine derivative. acs.org

This intermediate can then undergo further functionalization at the C-5 position, often through palladium-catalyzed cross-coupling reactions, to introduce the desired (3-bromophenyl) group, ultimately leading to the target compound, 5-bromo-2-(3-bromophenyl)pyrimidine.

Isolation, Purification, and Yield Optimization Techniques in Synthetic Protocols

Following a reaction, the work-up procedure typically involves quenching the reaction mixture, often with water, and then extracting the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). chemicalbook.comgoogle.com The organic layer is then washed with brine to remove water-soluble impurities and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. chemicalbook.comgoogle.com

Crystallization is a powerful purification technique for solid compounds. The crude product can be recrystallized from a suitable solvent or solvent mixture to obtain a highly pure crystalline solid. acs.orggoogle.com For instance, the final products of some pyrimidine syntheses can be purified by recrystallization from methanol (B129727). acs.org In some cases, trituration with a solvent like diethyl ether is used to purify the product. acs.org

Column chromatography is another essential purification method, particularly when dealing with mixtures that are difficult to separate by crystallization. google.com Silica (B1680970) gel or neutral alumina (B75360) are common stationary phases used for the column. google.com The choice of eluent is critical for achieving good separation.

Yield optimization involves systematically adjusting reaction parameters such as temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent. For example, in the synthesis of 5-bromo-2-chloropyrimidine, heating the reaction mixture at 80-85 °C for 6 hours can lead to high conversion of the starting material. chemicalbook.com Similarly, in SNAr reactions, screening different solvents and temperatures can significantly impact the yield. acs.org Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of byproducts. chemicalbook.comresearchgate.net

Here is a data table summarizing purification techniques:

| Technique | Description | Example Application |

|---|---|---|

| Extraction | Separating the product from the reaction mixture into an immiscible solvent. | Extraction with ethyl acetate or dichloromethane after quenching the reaction with water. chemicalbook.comgoogle.com |

| Crystallization | Purifying a solid compound by dissolving it in a hot solvent and allowing it to cool and form crystals. | Recrystallization from methanol or ethanol to obtain pure pyrimidine derivatives. acs.orggoogle.com |

| Column Chromatography | Separating components of a mixture based on their differential adsorption to a stationary phase. | Purification using a silica gel or neutral alumina column. google.com |

| Trituration | Washing a solid with a solvent in which the desired compound is insoluble but impurities are soluble. | Purification of a potassium salt by trituration in diethyl ether. acs.org |

Investigation of Chemical Reactivity and Transformational Pathways of 5 Bromo 2 3 Bromophenyl Pyrimidine

Exploration of Electrophilic and Nucleophilic Reactivity at Brominated Positions

The reactivity of the two bromine substituents in 5-Bromo-2-(3-bromophenyl)pyrimidine is dictated by the electronic nature of the aromatic rings to which they are attached. The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two nitrogen atoms, which significantly influences the reactivity of the bromine at the C5 position.

Nucleophilic Reactivity: The C5-Br bond on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a common reactivity pattern for halopyrimidines, where the electron-withdrawing nature of the ring stabilizes the negative charge in the intermediate Meisenheimer complex. Consequently, the bromine at the C5 position can be displaced by various nucleophiles, including amines, alkoxides, and thiols.

Electrophilic Reactivity: In contrast, the bromine atom on the phenyl ring is less prone to nucleophilic attack under standard conditions. Electrophilic aromatic substitution on the phenyl ring is also challenging. The 2-pyrimidinyl group acts as a deactivating group, reducing the electron density of the attached phenyl ring and making electrophilic attack less favorable. However, electrophilic bromination of related pyrimidine and purine (B94841) nucleosides has been achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), sometimes enhanced by the addition of a Lewis acid. rsc.org Such reactions could potentially introduce additional bromine atoms onto the phenyl ring if forcing conditions are applied.

Studies on Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful technique for converting aryl halides into reactive organometallic intermediates, which can then be treated with various electrophiles. nih.gov For this compound, the two bromine atoms exhibit different reactivities in these exchange reactions, allowing for selective functionalization.

Typically, the bromine atom on the phenyl ring is more susceptible to exchange with alkyllithium reagents like n-butyllithium (n-BuLi) at low temperatures. researchgate.netscite.ai This selectivity arises because the C-Br bond on the electron-deficient pyrimidine ring is less reactive towards this type of exchange. Studies on similar dihalo-heterocyclic systems have shown that reaction conditions such as solvent and temperature can be tuned to favor monolithiation at a specific site. researchgate.netacs.org For instance, selective bromine-magnesium exchange can be achieved using organomagnesium ate complexes, such as iPrnBu2MgLi, which can facilitate exchange at lower temperatures than traditional Grignard reagents. organic-chemistry.orgnih.gov

Once the organometallic intermediate (either an aryllithium or Grignard reagent) is formed, it can be "quenched" by adding an electrophile. This process introduces a new functional group at the position of the original bromine atom. This two-step sequence is a cornerstone for creating derivatives of the parent compound.

| Quenching Electrophile | Resulting Functional Group | Representative Product Structure |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 5-Bromo-2-(3-formylphenyl)pyrimidine |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | 3-(5-Bromopyrimidin-2-yl)benzoic acid |

| Alkyl Halide (e.g., CH₃I) | Alkyl Group (-CH₃) | 5-Bromo-2-(3-methylphenyl)pyrimidine |

| Aldehyde/Ketone (e.g., Benzaldehyde) | Secondary/Tertiary Alcohol | 5-Bromo-2-(3-(hydroxy(phenyl)methyl)phenyl)pyrimidine |

This table illustrates potential products based on established quenching reactions of aryl-metal intermediates derived from analogous bromoaryl compounds.

Functional Group Interconversions on Pyrimidine and Phenyl Moieties

The bromine atoms on both the pyrimidine and phenyl rings serve as versatile handles for a wide range of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Stille (using organostannanes) couplings are particularly valuable. rsc.orglibretexts.orgmdpi.com The relative reactivity of the two C-Br bonds in these reactions can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions. nih.govbeilstein-journals.org Generally, the C-Br bond on an aromatic ring (the phenyl group) is more reactive in standard palladium-catalyzed couplings than the C-Br bond on an electron-deficient pyrimidine ring. illinois.edu This differential reactivity enables selective, stepwise functionalization.

For example, a Suzuki coupling could first be performed selectively at the 3-bromophenyl position, followed by a second, different coupling reaction at the 5-bromopyrimidine (B23866) position under more forcing conditions. nih.govresearchgate.net

| Coupling Reaction | Reagent | Resulting Linkage | Potential Product at Phenyl Position | Potential Product at Pyrimidine Position |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | C-C (Aryl) | 2-(Biphenyl-3-yl)-5-bromopyrimidine | 5-Aryl-2-(3-bromophenyl)pyrimidine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (Alkynyl) | 5-Bromo-2-(3-(alkynyl)phenyl)pyrimidine | 5-Alkynyl-2-(3-bromophenyl)pyrimidine |

| Buchwald-Hartwig | Amine (R₂NH) | C-N (Amino) | 5-Bromo-2-(3-(amino)phenyl)pyrimidine | 5-Amino-2-(3-bromophenyl)pyrimidine |

This table showcases potential interconversions based on common palladium-catalyzed reactions on aryl and heteroaryl bromides. researchgate.netmdpi.comscirp.org

Reaction Mechanism Elucidation for Complex Pyrimidine Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Nucleophilic Aromatic Substitution (SNAr): As mentioned, nucleophilic substitution at the C5-position of the pyrimidine ring proceeds via the SNAr mechanism. This is a two-step process. First, the nucleophile adds to the carbon atom bearing the bromine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant density on the electronegative nitrogen atoms of the pyrimidine ring, which provides a strong driving force for its formation. In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored.

Palladium-Catalyzed Cross-Coupling: The general catalytic cycle for reactions like the Suzuki-Miyaura coupling is well-established and involves a Pd(0)/Pd(II) cycle. libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate, forming a Pd(II) complex. The relative rate of oxidative addition at the two C-Br bonds is a key factor in reaction selectivity. illinois.edu

Transmetalation: The organometallic coupling partner (e.g., the organoboron species in a Suzuki reaction) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mechanistic studies, including computational analyses, on related dihalopyrimidines and dihalobenzenes have shown that factors like ligand sterics, substrate electronics, and even the choice of base can subtly influence which C-X bond reacts preferentially, allowing for fine-tuned control over the synthesis of complex molecules. nih.govnih.gov

Academic Research Applications of 5 Bromo 2 3 Bromophenyl Pyrimidine and Its Analogues

Application as Building Blocks in the Synthesis of Complex Organic Molecules

The halogenated pyrimidine (B1678525), 5-Bromo-2-(3-bromophenyl)pyrimidine, serves as a versatile building block in the synthesis of more intricate organic molecules. The presence of bromine atoms at the 5-position of the pyrimidine ring and the 3-position of the phenyl ring provides reactive sites for various cross-coupling reactions. cymitquimica.com This dual reactivity allows for the sequential and regioselective introduction of different substituents, making it a valuable synthon for constructing complex molecular architectures.

For instance, the bromine on the pyrimidine ring can undergo nucleophilic aromatic substitution, while the bromine on the phenyl ring is amenable to Suzuki or Stille coupling reactions. This differential reactivity enables a stepwise approach to building larger molecules with well-defined structures. Researchers have utilized this strategy to synthesize a variety of compounds with potential applications in medicinal chemistry and materials science. ossila.com

The synthesis of analogues often starts from readily available precursors like 5-bromo-2,4-dichloropyrimidine, which undergoes a series of reactions to introduce the desired functionalities. nih.gov The general synthetic pathway may involve steps such as reaction with a boronic acid to introduce the phenyl group, followed by further modifications. researchgate.net

Role in Medicinal Chemistry Research as Privileged Scaffolds

In the realm of medicinal chemistry, the pyrimidine core is recognized as a "privileged scaffold." ufrj.brnih.govmdpi.commdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.com The pyrimidine ring system is a key component in numerous therapeutic agents due to its ability to engage in various interactions with biological macromolecules. iftmuniversity.ac.inmdpi.com this compound and its analogues have been extensively explored in this context for their potential as lead compounds in drug discovery programs. nih.govacs.org

The structural features of these compounds, including the pyrimidine core and the substituted phenyl ring, provide a foundation for designing molecules that can interact with specific biological targets. The bromine atoms, in particular, can serve as handles for further chemical modifications to optimize binding affinity and selectivity. acs.org

Design and Synthesis of Compound Libraries for Target Interaction Studies

The development of compound libraries is a cornerstone of modern drug discovery, allowing for the screening of numerous molecules against a biological target to identify potential drug candidates. The this compound scaffold is an excellent starting point for creating such libraries due to its synthetic tractability. nih.govdtu.dk

Researchers can systematically modify the scaffold at various positions to generate a diverse collection of analogues. For example, the bromine atoms can be replaced with different functional groups through cross-coupling reactions, leading to a wide array of derivatives. nih.govacs.org These libraries can then be screened to study their interactions with specific enzymes or receptors. This approach has been successfully employed in the discovery of potent inhibitors for various targets. nih.gov The synthesis of these libraries often involves multi-step reaction sequences starting from precursors like 5-bromo-2,4-dichloropyrimidine. nih.gov

Scaffold Engineering for Enhanced Molecular Recognition and Binding Affinities

Scaffold engineering is a crucial aspect of drug design that focuses on modifying the core structure of a molecule to improve its interaction with a biological target. nih.gov In the context of this compound analogues, this involves making strategic chemical changes to the pyrimidine and phenyl rings to enhance molecular recognition and binding affinity. nih.govacs.org

For example, the introduction of a 5-bromo substituent on the pyrimidine ring has been shown to improve the affinity for certain endothelin receptors. acs.org Similarly, modifications to the phenyl ring can influence the compound's potency and selectivity. acs.org Computational modeling techniques are often used in conjunction with synthetic chemistry to guide the design of new analogues with improved properties. These studies help in understanding the structure-activity relationships (SAR) and in predicting which modifications are likely to lead to better binding. nih.gov

Exploration in Inhibitor Design

The this compound scaffold and its derivatives have been extensively investigated in the design of various enzyme inhibitors. ajpp.innih.govacs.org The ability of the pyrimidine core to mimic the structure of endogenous ligands makes it a suitable framework for developing competitive inhibitors. researchgate.net

One notable area of research has been the development of tyrosine kinase inhibitors. A series of novel 5-bromo-pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against Bcr/Abl tyrosine kinase. nih.gov Several of these compounds demonstrated potent inhibitory effects, highlighting the potential of this scaffold in designing new therapeutic agents. nih.gov The design of these inhibitors often involves creating molecules that can fit into the ATP-binding site of the target kinase, thereby blocking its activity. nih.gov The synthesis of these potential inhibitors often begins with a multistep process starting from 5-bromo-2,4-dichloropyrimidine. nih.gov

Contributions to Materials Science and Supramolecular Chemistry Research

Beyond its applications in the life sciences, the this compound scaffold has also found utility in the field of materials science and supramolecular chemistry. cymitquimica.com The rigid, planar structure of the pyrimidine ring, combined with the potential for π-π stacking interactions, makes it an attractive component for creating novel organic materials with interesting electronic and photophysical properties.

Investigation in Organic Electronic Materials Development (e.g., fluorophores)

The development of new organic electronic materials, such as fluorophores, is an active area of research. Fluorophores are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. They have applications in various technologies, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

The this compound core can be incorporated into larger conjugated systems to create molecules with desirable fluorescent properties. The electron-withdrawing nature of the pyrimidine ring can influence the electronic structure of the molecule, leading to tunable emission wavelengths. ossila.com The presence of bromine atoms also provides a route for further functionalization to fine-tune the material's properties. cymitquimica.com For example, an analogue, 5-Bromo-2-fluoropyrimidine, is utilized in the synthesis of "push-pull" molecules, where it acts as an electron-withdrawing moiety. ossila.com

Self-Assembly and Coordination Chemistry in Nanostructure Formation

The unique electronic and structural characteristics of this compound and its analogues make them highly valuable building blocks, or tectons, in the field of supramolecular chemistry and materials science. The presence of nitrogen atoms within the pyrimidine ring, coupled with the bromine substituents on both the pyrimidine and phenyl rings, provides multiple sites for non-covalent interactions. These interactions are fundamental to the processes of molecular self-assembly and coordination with metal centers, enabling the bottom-up fabrication of well-defined nanostructures.

Molecular Self-Assembly Driven by Non-Covalent Interactions

Self-assembly is a process where molecules spontaneously organize into ordered structures through specific, non-covalent interactions. For pyrimidine-based compounds, these interactions primarily include hydrogen bonding, halogen bonding, and π-π stacking.

The bromine atoms on compounds like this compound are not merely passive substituents; they play a crucial role in directing self-assembly through halogen bonding. Research on analogous brominated aromatic compounds has shown that weak intermolecular interactions, such as Br⋯S contacts, can be the primary force in constructing highly ordered lamellar nanostructures. rsc.org In a study comparing a brominated and a non-brominated derivative, the presence of bromine was found to facilitate a regular packing motif, whereas the non-brominated counterpart exhibited a random arrangement. rsc.org This highlights the importance of halogen bonding as an auxiliary, and sometimes primary, force in achieving supramolecular order. rsc.org

Furthermore, the aromatic nature of both the pyrimidine and phenyl rings allows for π-π stacking interactions, which are common in the self-assembly of planar molecules like BODIPY derivatives and contribute significantly to the stability of the resulting nanostructures. frontiersin.org The interplay of these varied non-covalent forces—hydrogen bonds, halogen bonds, and π-π stacking—allows for the programmed assembly of molecules into complex and functional architectures. rsc.orgsemanticscholar.org

Table 1: Intermolecular Interactions in the Self-Assembly of Pyrimidine and Aromatic Analogues

| Compound Type | Interacting Groups | Type of Interaction | Resulting Structure |

|---|---|---|---|

| 5-Hydroxymethylpyrimidine Derivatives | Hydroxyl (donor) and Pyrimidine N1 (acceptor) | O–H···N Hydrogen Bond | 1D C(6) Chain or Dimer nih.gov |

| Brominated Benzo[1,2-b:4,5-b′]dithiophene Derivative | Bromine and Sulfur atoms | Br⋯S Halogen Bond | Ordered Lamellar Structure rsc.org |

Coordination Chemistry and Formation of Hybrid Nanomaterials

The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating with metal ions. This property allows pyrimidine derivatives to act as ligands in coordination chemistry, leading to the formation of metal-organic frameworks (MOFs), coordination polymers, and capped nanoparticles.

Research has demonstrated the successful use of pyrimidine-based Schiff base ligands to synthesize and stabilize gold (Au) and platinum (Pt) nanoparticles. nih.gov In these studies, the pyrimidine-containing ligand, 2-((4,6-dimethoxypyrimidine-2-yl)methyleneenamino)-6-methoxyphenol (DPMM), was used to cap the metal nanoparticles via a modified Brust-Schiffrin method. nih.gov The ligand coordinates to the metal surface, controlling the growth of the nanoparticles and preventing their aggregation. This results in stable nanoparticles with distinct morphologies; the gold nanoparticles were found to be granular, while the platinum nanoparticles were spherical. nih.gov Transmission electron microscopy (TEM) analysis confirmed the average size of the resulting nanostructures. nih.gov This approach showcases how pyrimidine analogues can be instrumental in tuning the size, shape, and stability of metallic nanoparticles. nih.gov

The ability of related nitrogen-containing heterocyclic ligands, such as pyridinedicarboxylates, to form 2D networks with metal ions like Ni(II) further illustrates the potential of pyrimidine systems. researchgate.net Such coordination can create extended structures with well-defined pores and channels, which are features of interest for applications in catalysis, gas storage, and sensing.

Table 2: Properties of Nanoparticles Capped with a Pyrimidine-Based Ligand (DPMM)

| Nanoparticle Type | Average Size (nm) | Morphology |

|---|---|---|

| Gold (DPMM-Au NPs) | 38.14 ± 4.5 | Granular nih.gov |

| Platinum (DPMM-Pt NPs) | 58.64 ± 3.0 | Spherical nih.gov |

Spectroscopic and Advanced Structural Elucidation Techniques in Research on 5 Bromo 2 3 Bromophenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Bromo-2-(3-bromophenyl)pyrimidine, the spectrum is expected to show distinct regions for the pyrimidine (B1678525) and the bromophenyl protons.

Pyrimidine Protons: The two protons on the pyrimidine ring are anticipated to appear as a singlet at a downfield chemical shift, likely in the range of δ 8.8-9.2 ppm. This significant downfield shift is due to the deshielding effect of the two electronegative nitrogen atoms in the aromatic ring. In the related compound, 2-phenyl-5-bromopyrimidine, these protons appear as a singlet at δ 8.81 ppm. google.com

Bromophenyl Protons: The four protons on the 3-bromophenyl ring will exhibit a more complex multiplet pattern in the aromatic region, typically between δ 7.4 and 8.4 ppm. Their exact shifts and coupling patterns depend on their position relative to the bromine atom and the pyrimidine ring.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift provides insight into its bonding and electronic environment.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate at significantly different chemical shifts. The carbon atom situated between the two nitrogens (C2) will be highly deshielded.

Bromophenyl Carbons: The six carbons of the phenyl ring will produce distinct signals, with the carbon atoms directly bonded to the bromine atom and the pyrimidine ring (ipso-carbons) showing characteristic shifts.

The following table outlines the predicted NMR data for this compound based on analysis of similar structures.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | Pyrimidine-H | 8.8 - 9.2 | Singlet (2H) |

| Phenyl-H | 7.4 - 8.4 | Complex multiplet (4H) | |

| ¹³C NMR | Pyrimidine Carbons | 110 - 165 | Includes signals for C-Br and carbons adjacent to N |

| Phenyl Carbons | 120 - 140 | Includes signals for C-Br and the ipso-carbon attached to the pyrimidine ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

For this compound (C₁₀H₆Br₂N₂), the molecular weight is approximately 314 g/mol . A key feature in its mass spectrum would be the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, a molecule with two bromine atoms will exhibit three major molecular ion peaks:

M: Containing two ⁷⁹Br isotopes.

M+2: Containing one ⁷⁹Br and one ⁸¹Br isotope.

M+4: Containing two ⁸¹Br isotopes.

The relative intensity of these peaks is expected to be in an approximate 1:2:1 ratio, which is a definitive signature for the presence of two bromine atoms. In a study of the related 2-phenyl-5-bromopyrimidine, the protonated molecular ion (M+H)⁺ was observed at m/z 234.98. google.com

| Ion | Predicted m/z | Description |

| [M]⁺ | ~312 | Molecular ion with 2 x ⁷⁹Br |

| [M+2]⁺ | ~314 | Molecular ion with ¹ x ⁷⁹Br and ¹ x ⁸¹Br |

| [M+4]⁺ | ~316 | Molecular ion with 2 x ⁸¹Br |

| [M-Br]⁺ | ~233/235 | Fragment resulting from the loss of one bromine atom |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a compound. The IR spectrum of this compound would be characterized by several key absorption bands. The NIST WebBook provides IR data for the parent 5-bromopyrimidine (B23866) structure, which can be used as a reference for the pyrimidine ring vibrations. nist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Pyrimidine Rings |

| C=N Stretch | 1600 - 1550 | Pyrimidine Ring |

| Aromatic C=C Stretch | 1550 - 1400 | Phenyl and Pyrimidine Rings |

| C-Br Stretch | 600 - 500 | Bromo-substituents |

| Aromatic C-H Bending | 900 - 675 | Out-of-plane bending, indicative of substitution patterns |

The presence of sharp peaks in the 1400-1600 cm⁻¹ region confirms the aromatic nature of the rings, while the band in the lower frequency region (below 700 cm⁻¹) would be characteristic of the carbon-bromine bonds.

X-ray Crystallography for Solid-State Structural Determination (if applicable to research on specific derivatives/complexes)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

While a crystal structure for this compound itself is not publicly available, analysis of closely related structures provides insight into the expected solid-state conformation. For instance, the crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine has been reported. nih.gov In this related molecule, a significant dihedral angle of 51.39° was observed between the two aromatic rings. nih.gov This indicates that the rings are not coplanar, a feature likely to be present in this compound due to steric hindrance between the protons ortho to the inter-ring bond.

Should a single crystal of this compound be grown, X-ray diffraction analysis would be expected to reveal:

The precise bond lengths of C-C, C-N, C-H, and C-Br.

The internal bond angles of the pyrimidine and phenyl rings.

The dihedral (torsional) angle between the planes of the pyrimidine and 3-bromophenyl rings.

Intermolecular interactions, such as π-π stacking or halogen bonding, that dictate the crystal packing.

| Structural Parameter | Description | Expected Finding based on Analogs |

| Dihedral Angle | The angle between the pyrimidine and phenyl rings. | A significant non-zero angle (e.g., 40-60°) indicating a twisted conformation. nih.gov |

| C-Br Bond Length | The distance between carbon and bromine atoms. | Consistent with standard aromatic C-Br bond lengths (~1.90 Å). |

| Intermolecular Interactions | Non-covalent forces between adjacent molecules in the crystal lattice. | Potential for van der Waals forces and possibly halogen or π-π stacking interactions. nih.gov |

Future Research Trajectories and Interdisciplinary Opportunities in Bromophenyl Pyrimidine Chemistry

Exploration of Novel Synthetic Pathways and Methodological Advancements

The synthesis of pyrimidine (B1678525) derivatives has historically relied on established methods like the Biginelli and β-dicarbonyl condensations. ijsat.org However, the future of pyrimidine synthesis lies in the development of more efficient and versatile strategies. Researchers are actively exploring novel annulation techniques that utilize alkynes, nitriles, and diazonium salts to construct the pyrimidine core. ijsat.org Furthermore, C–H activation strategies are emerging as a powerful tool for the direct functionalization of the pyrimidine ring, which simplifies synthetic routes and broadens the accessible structural diversity. ijsat.org

A significant trend is the adoption of multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants. rasayanjournal.co.inresearchgate.net This approach offers considerable advantages in terms of efficiency and atom economy. For instance, a one-pot, three-component reaction involving bis-aldehydes, barbituric acid, and substituted amines under microwave irradiation has been used to produce fused heterocyclic systems containing pyrimidine-barbituric acid rings with high yields and simple workups. researchgate.net Another novel on-water multicomponent approach has been developed for the synthesis of pyrrolo[2,3-d]pyrimidines. researchgate.net

Diversification of Chemical Space Through Advanced Derivatization

The structural versatility of the pyrimidine scaffold allows for extensive derivatization at multiple positions (N¹, N³, C-2, C-4, C-5, and C-6), enabling the fine-tuning of its chemical and physical properties. ijsat.orgnih.gov This flexibility is crucial for exploring new chemical spaces and developing compounds with novel functionalities.

Future research will likely focus on late-stage derivatization techniques to modify complex pyrimidine cores. acs.org Suzuki-Miyaura cross-coupling reactions have already proven effective for coupling arylboronate esters to bromopyrimidines, demonstrating the potential for introducing a wide range of substituents. nih.gov For example, the synthesis of 2-(phenylamino)pyrimidine derivatives involved a Suzuki-Miyaura coupling of a bromopyrimidine intermediate with various arylboronate esters. nih.gov Similarly, the synthesis of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan) involved the attachment of a substituted pyrimidine via a reaction with 2-chloro-5-bromo-pyrimidine. acs.orgnih.gov

The development of modular synthetic platforms will further accelerate the exploration of 3-D chemical space. By using pre-synthesized building blocks with diverse 3-D exit vectors, researchers can rapidly generate libraries of complex, three-dimensional lead-like compounds from simple 2-D fragment hits. acs.org

Integration of Computational Design for De Novo Pyrimidine Scaffold Development

Computational methods are becoming indispensable in the design of novel pyrimidine scaffolds. nih.govdovepress.com De novo ligand design, a structure-based method, allows for the creation of new ligands from scratch by identifying pharmacophores and shape constraints within a target protein's binding site. researchgate.net This approach, often combined with biophysical fragment screening and X-ray crystallography, can significantly accelerate the discovery of novel compounds. researchgate.net

Molecular docking studies are routinely used to predict the binding affinities and modes of pyrimidine derivatives to their biological targets. nih.govdovepress.com For instance, in the development of dihydropyrimidine (B8664642) analogues as potential lipoxygenase inhibitors, molecular docking was used to predict high affinities for the target enzyme. nih.govdovepress.com These in silico predictions can guide the synthesis of the most promising candidates, saving time and resources.

Scaffold hopping, another powerful computational technique, allows for the replacement of a known chemical scaffold with a novel one while retaining the desired biological activity. researchgate.net This can lead to the discovery of new intellectual property and compounds with improved properties.

Emerging Applications in Chemical Biology and Materials Science

The unique properties of bromophenyl pyrimidines are leading to their exploration in fields beyond traditional pharmacology.

Chemical Biology: The pyrimidine scaffold's ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing biological systems. ijsat.org Pyrimidine-based compounds can be designed as chemical probes to study the function of specific proteins or pathways. The structural flexibility of the pyrimidine ring allows for the incorporation of reporter groups or reactive moieties for target identification and validation.

Materials Science: Compounds containing pyrimidine nuclei with extended conjugation have potential applications in the development of molecular wires and light-emitting devices. rasayanjournal.co.in The electronic properties of these molecules can be tuned through strategic substitution on the pyrimidine and phenyl rings. The investigation of fluorinated thieno[2,3-d]pyrimidine (B153573) derivatives, for example, highlights the interest in the unique properties that can be introduced through specific substitutions. researchgate.net

Sustainable and Eco-Friendly Synthetic Innovations in Pyrimidine Research

There is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of pyrimidine derivatives. rasayanjournal.co.inbenthamdirect.comnih.gov This "green chemistry" approach aims to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. rasayanjournal.co.in

Several green synthetic techniques are being applied to pyrimidine synthesis:

Microwave-assisted synthesis: This method often leads to shorter reaction times, higher yields, and cleaner products compared to conventional heating. nih.goviftmuniversity.ac.in The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been successfully achieved using microwave irradiation. researchgate.net

Solvent-free reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification. rasayanjournal.co.in

Use of green catalysts: The development and application of recyclable and non-toxic catalysts, such as nano ZnO, are key to sustainable synthesis. researchgate.net

Ultrasonic synthesis and ball milling: These mechanical methods can enhance reaction rates and provide alternative energy sources for chemical transformations. rasayanjournal.co.in

Use of ionic liquids: These "green solvents" can be designed for low toxicity and biodegradability. rasayanjournal.co.in

The adoption of these green chemistry principles will be crucial for the future of pyrimidine research, ensuring that the synthesis of these valuable compounds is both efficient and environmentally responsible. benthamdirect.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.